![molecular formula C12H12ClNO4 B14514150 N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide CAS No. 62641-42-3](/img/structure/B14514150.png)
N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide is an organic compound that belongs to the class of amides It features a chlorophenyl group and an oxobutanoyloxy group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride and 3-oxobutanoic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide: can be compared with other amides such as N-(4-chlorophenyl)acetamide and N-(4-chlorophenyl)-N-[(3-oxobutanoyl)oxy]benzamide.
N-(4-Chlorophenyl)acetamide: Lacks the oxobutanoyloxy group, which may result in different chemical reactivity and biological activity.
N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]benzamide: Contains a benzamide group instead of an acetamide group, which can influence its properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Número CAS |
62641-42-3 |
|---|---|
Fórmula molecular |
C12H12ClNO4 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
(N-acetyl-4-chloroanilino) 3-oxobutanoate |
InChI |
InChI=1S/C12H12ClNO4/c1-8(15)7-12(17)18-14(9(2)16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Clave InChI |
VZIDLGRZQSYXKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
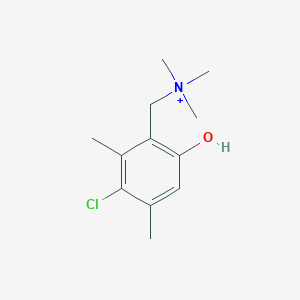
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

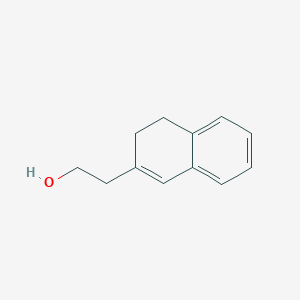
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


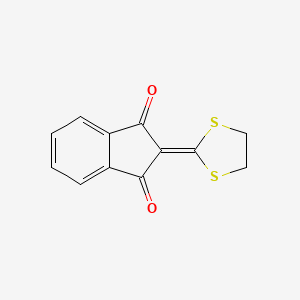
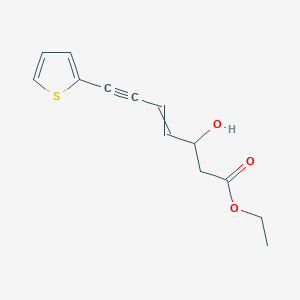
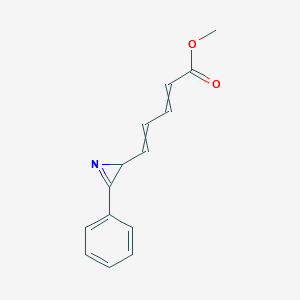
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

